molecular formula C30H24N2O2S2 B11512637 methyl 3'-(4-methylphenyl)-3,3-diphenyl-3H,3'H-spiro[2-benzothiophene-1,2'-[1,3,4]thiadiazole]-5'-carboxylate

methyl 3'-(4-methylphenyl)-3,3-diphenyl-3H,3'H-spiro[2-benzothiophene-1,2'-[1,3,4]thiadiazole]-5'-carboxylate

Cat. No.: B11512637
M. Wt: 508.7 g/mol
InChI Key: ZQOHAVCWWWIXKI-UHFFFAOYSA-N
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Description

Methyl 3’-(4-methylphenyl)-3,3-diphenyl-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazole]-5’-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the 1,3,4-thiadiazole ring in its structure makes it particularly interesting due to the diverse biological activities associated with this moiety, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3’-(4-methylphenyl)-3,3-diphenyl-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazole]-5’-carboxylate typically involves multiple steps. One common method includes the reaction of thiosemicarbazide derivatives with hydrazonoyl halides in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3’-(4-methylphenyl)-3,3-diphenyl-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazole]-5’-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Methyl 3’-(4-methylphenyl)-3,3-diphenyl-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazole]-5’-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3’-(4-methylphenyl)-3,3-diphenyl-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazole]-5’-carboxylate involves its interaction with various molecular targets. For instance, it has been shown to inhibit carbonic anhydrase IX, an enzyme involved in the regulation of pH in cancer cells. This inhibition leads to a decrease in the proliferation of cancer cells and induces apoptosis .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.

    Spiro Compounds: Other spiro compounds with different ring systems but similar structural features.

Uniqueness

Methyl 3’-(4-methylphenyl)-3,3-diphenyl-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazole]-5’-carboxylate is unique due to its specific spiro structure and the combination of the benzothiophene and thiadiazole rings.

Properties

Molecular Formula

C30H24N2O2S2

Molecular Weight

508.7 g/mol

IUPAC Name

methyl 4-(4-methylphenyl)-3',3'-diphenylspiro[1,3,4-thiadiazole-5,1'-2-benzothiophene]-2-carboxylate

InChI

InChI=1S/C30H24N2O2S2/c1-21-17-19-24(20-18-21)32-30(35-27(31-32)28(33)34-2)26-16-10-9-15-25(26)29(36-30,22-11-5-3-6-12-22)23-13-7-4-8-14-23/h3-20H,1-2H3

InChI Key

ZQOHAVCWWWIXKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3(C4=CC=CC=C4C(S3)(C5=CC=CC=C5)C6=CC=CC=C6)SC(=N2)C(=O)OC

Origin of Product

United States

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